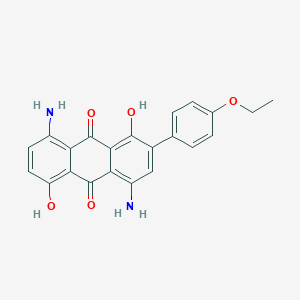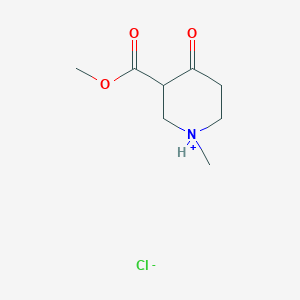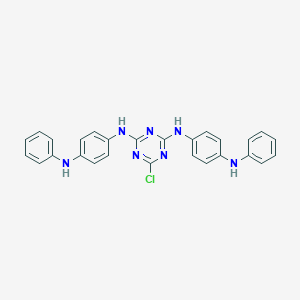
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- is a chemical compound commonly known as sunitinib. It is a tyrosine kinase inhibitor that is used for the treatment of various types of cancer, including gastrointestinal stromal tumors, renal cell carcinoma, and pancreatic neuroendocrine tumors.
Mechanism Of Action
Sunitinib inhibits tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of cell growth and proliferation. Sunitinib also inhibits angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.
Biochemical And Physiological Effects
Sunitinib has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, sunitinib inhibits the activity of multiple tyrosine kinases, leading to the inhibition of cell growth and proliferation. Physiologically, sunitinib inhibits angiogenesis, leading to the reduction of blood supply to tumors.
Advantages And Limitations For Lab Experiments
Sunitinib has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied for its anti-cancer properties. Sunitinib is also commercially available, making it easy to obtain for lab experiments. However, sunitinib has some limitations for lab experiments. It is a potent inhibitor of multiple tyrosine kinases, which can make it difficult to determine the specific pathways that are affected by the drug. Additionally, sunitinib has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of sunitinib. One area of research is the identification of biomarkers that can predict the response of tumors to sunitinib. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of sunitinib. Additionally, the use of sunitinib in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Synthesis Methods
Sunitinib is synthesized through a multi-step process that involves the condensation of 2-chloro-6-nitroaniline with 4-aminophenol to form 2,4-diamino-6-nitrophenol. This compound is then reduced to 2,4-diamino-6-hydroxyphenol, which is further reacted with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-diamine to form sunitinib.
Scientific Research Applications
Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). Sunitinib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
properties
CAS RN |
15063-92-0 |
|---|---|
Product Name |
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- |
Molecular Formula |
C27H22ClN7 |
Molecular Weight |
480 g/mol |
IUPAC Name |
2-N,4-N-bis(4-anilinophenyl)-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H22ClN7/c28-25-33-26(31-23-15-11-21(12-16-23)29-19-7-3-1-4-8-19)35-27(34-25)32-24-17-13-22(14-18-24)30-20-9-5-2-6-10-20/h1-18,29-30H,(H2,31,32,33,34,35) |
InChI Key |
BXPUOVMANHPZOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Other CAS RN |
15063-92-0 |
synonyms |
4,6-Bis-(N-phenyl-p-phenylenediamine)-2-chloro-1,3,5-triazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



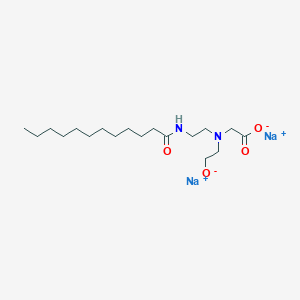


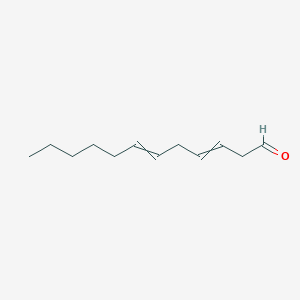


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)



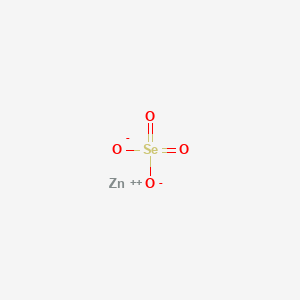
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
